An In-Depth Technical Guide to 4-(Bromomethyl)-tetrahydro-2H-thiopyran: A Versatile Synthetic Building Block
An In-Depth Technical Guide to 4-(Bromomethyl)-tetrahydro-2H-thiopyran: A Versatile Synthetic Building Block
Introduction: The Untapped Potential of a Sulfur-Containing Heterocycle
In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. The tetrahydrothiopyran (or thiane) ring system, a sulfur-containing analogue of the well-known tetrahydropyran ring, offers a unique combination of properties that make it an attractive motif in drug design. The substitution of oxygen with a larger, more polarizable, and potentially metabolically distinct sulfur atom can significantly influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability.
This guide focuses on a particularly useful, yet underexplored, derivative: 4-(Bromomethyl)-tetrahydro-2H-thiopyran . This compound serves as a valuable bifunctional building block, featuring a reactive bromomethyl group ripe for nucleophilic substitution and a cyclic thioether that can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone. Its structural similarity to the more commercially available 4-(bromomethyl)tetrahydro-2H-pyran suggests a parallel utility in synthetic campaigns aimed at exploring new chemical space. This document will provide a comprehensive overview of its structure, proposed synthesis, anticipated reactivity, and potential applications, particularly for researchers and scientists in the field of drug development.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 4-(Bromomethyl)-tetrahydro-2H-thiopyran are summarized below. While experimental data for this specific compound is not widely published, its properties can be inferred from its structure and comparison with analogous compounds.
| Property | Value | Source/Comment |
| IUPAC Name | 4-(Bromomethyl)thiane | IUPAC Nomenclature |
| Synonyms | 4-(Bromomethyl)tetrahydro-2H-thiopyran, (Thian-4-yl)methyl bromide | |
| Molecular Formula | C₆H₁₁BrS | |
| Molecular Weight | 195.12 g/mol | Calculated |
| CAS Number | Not assigned | As of late 2025 |
| Appearance | Expected to be a liquid | Inferred from pyran analogue[1] |
| Boiling Point | Not determined | Expected to be higher than pyran analogue (86 °C/20 mmHg)[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General property of similar structures |
Proposed Synthesis: A Logical Extension of a Proven Method
A robust and scalable synthesis for 4-(bromomethyl)tetrahydro-2H-pyran from its corresponding alcohol is well-documented.[2] This established protocol, employing a phosphine-mediated halogenation, can be logically and confidently extended to the synthesis of the target thiopyran derivative. The proposed starting material, (tetrahydro-2H-thiopyran-4-yl)methanol, is readily accessible through the reduction of tetrahydro-4H-thiopyran-4-one.
Experimental Protocol: Synthesis of 4-(Bromomethyl)-tetrahydro-2H-thiopyran
Reaction Scheme:
Caption: Proposed synthesis of 4-(Bromomethyl)-tetrahydro-2H-thiopyran.
Materials:
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(Tetrahydro-2H-thiopyran-4-yl)methanol
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N-Bromosuccinimide (NBS)
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Triphenylphosphine (PPh₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and petroleum ether (or hexanes) for elution
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 eq) and dissolve it in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Add triphenylphosphine (1.1 eq) to the stirred solution, followed by the portion-wise addition of N-bromosuccinimide (1.1 eq). Causality Note: Portion-wise addition of NBS is crucial to control the exothermicity of the reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer with dichloromethane (2x).
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Washing: Combine the organic layers and wash with water and then with brine. Trustworthiness Note: The washing steps are essential to remove water-soluble byproducts like succinimide and any remaining salts, ensuring a cleaner crude product.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 2-10%), to afford the pure 4-(bromomethyl)-tetrahydro-2H-thiopyran.
Reactivity and Synthetic Utility
The synthetic value of 4-(bromomethyl)-tetrahydro-2H-thiopyran lies in its dual reactivity. The primary alkyl bromide is a potent electrophile, while the thioether is a nucleophilic center that can also be oxidized.
Nucleophilic Substitution at the Bromomethyl Group
The C-Br bond is highly susceptible to attack by a wide range of nucleophiles, making this compound an excellent reagent for introducing the tetrahydrothiopyran-4-ylmethyl moiety into various molecular scaffolds.
Potential Transformations:
Caption: Key reaction pathways for 4-(Bromomethyl)-tetrahydro-2H-thiopyran.
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Ether and Thioether Synthesis: Reaction with alcohols (R-OH) or thiols (R-SH) under basic conditions (e.g., NaH, K₂CO₃) will yield the corresponding ethers and thioethers.
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Amine Alkylation: Primary or secondary amines can be alkylated to introduce the thiane moiety, a common strategy in the synthesis of bioactive molecules.
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Esterification: Carboxylate salts will displace the bromide to form esters.
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Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new C-C bonds.
Oxidation of the Thioether
The sulfur atom can be selectively oxidized to the sulfoxide or sulfone. These transformations can be valuable for modulating the polarity, solubility, and hydrogen bond accepting capacity of a molecule.[3]
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Sulfoxide Formation: Controlled oxidation with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate will yield the corresponding sulfoxide.
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Sulfone Formation: Using an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂ with a catalyst) will lead to the formation of the 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.[3]
Applications in Drug Discovery and Development
The tetrahydropyran ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving pharmacokinetic properties.[4] Its sulfur-containing counterpart, the tetrahydrothiopyran ring, is also gaining recognition as a valuable bioisostere.[5]
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Scaffold Hopping and Bioisosterism: 4-(Bromomethyl)-tetrahydro-2H-thiopyran allows for the direct replacement of the more common tetrahydropyran or cyclohexane rings in known bioactive compounds. This "scaffold hopping" can lead to new intellectual property and potentially improved drug-like properties.
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Modulation of Physicochemical Properties: The thioether provides a handle for increasing polarity through oxidation to the sulfoxide or sulfone, which can be used to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
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Introduction of a Hydrogen Bond Acceptor: The sulfur atom, and more so the sulfoxide and sulfone moieties, can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Bromomethyl)-tetrahydro-2H-thiopyran is not available, the hazards can be reliably predicted based on its structural alerts and data from its close analogues, 4-(bromomethyl)tetrahydro-2H-pyran and its 1,1-dioxide derivative.[3] This compound should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.
GHS Hazard Classification (Predicted):
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It may be moisture and heat sensitive.[1] Storage under an inert atmosphere is recommended.
Conclusion
4-(Bromomethyl)-tetrahydro-2H-thiopyran is a promising, albeit underutilized, synthetic intermediate with significant potential for application in medicinal chemistry and materials science. Its straightforward proposed synthesis, coupled with the versatile reactivity of both the bromomethyl group and the thioether moiety, makes it a valuable tool for introducing the thiane scaffold into a diverse range of molecules. As researchers continue to explore novel chemical space, the strategic use of such bifunctional building blocks will be paramount in the efficient discovery and development of next-generation therapeutics. Further experimental validation of its properties and reactivity is warranted and will undoubtedly solidify its place in the synthetic chemist's toolbox.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66469853, 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Retrieved from [Link].
- Google Patents (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
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Pharmaffiliates (2024). 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). Retrieved from [Link].
- Google Patents (2008). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
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ResearchGate (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. Retrieved from [Link].
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ResearchGate (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link].
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